N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide

NQO2 inhibition Cancer probe development Quinone oxidoreductase pharmacology

N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide (CAS 90328-59-9; molecular formula C₁₅H₁₈N₄S; molecular weight 286.40 g/mol) is a quinoline-bearing thiosemicarbazone derivative belonging to the hydrazinecarbothioamide class. Thiosemicarbazones are recognized for their capacity to chelate transition metals—particularly iron—and inhibit the flavoprotein NRH:quinone oxidoreductase 2 (NQO2), a target implicated in cancer initiation, progression, and neurological disorders.

Molecular Formula C15H18N4S
Molecular Weight 286.4 g/mol
Cat. No. B11840152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide
Molecular FormulaC15H18N4S
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCCCNC(=S)NN=C(C)C1=NC2=CC=CC=C2C=C1
InChIInChI=1S/C15H18N4S/c1-3-10-16-15(20)19-18-11(2)13-9-8-12-6-4-5-7-14(12)17-13/h4-9H,3,10H2,1-2H3,(H2,16,19,20)/b18-11-
InChIKeyBBEQFLDBLUCQJA-WQRHYEAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide (CAS 90328-59-9) Technical Procurement Baseline


N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide (CAS 90328-59-9; molecular formula C₁₅H₁₈N₄S; molecular weight 286.40 g/mol) is a quinoline-bearing thiosemicarbazone derivative belonging to the hydrazinecarbothioamide class . Thiosemicarbazones are recognized for their capacity to chelate transition metals—particularly iron—and inhibit the flavoprotein NRH:quinone oxidoreductase 2 (NQO2), a target implicated in cancer initiation, progression, and neurological disorders [1]. This specific compound features an N-propyl substituent at the terminal thioamide nitrogen and a 2-quinolinyl ethylidene moiety, distinguishing it within a narrow structural series that includes N-ethyl (CAS 88324-33-8), N-allyl (CAS 90328-68-0), N,N-dimethyl (CAS 88324-35-0), and N-cyclohexyl analogs. Its reported NQO2 IC₅₀ of 98 nM (with 2 μM BSA) places it among sub-micromolar inhibitors of this target, a property relevant for selecting pharmacological probes in oncology-focused screening programs [2].

Why Generic Substitution of N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide Is Scientifically Unsupported


Thiosemicarbazones sharing the 2-quinolinyl ethylidene scaffold cannot be regarded as interchangeable procurement items because the N-terminal substituent governs molecular recognition at two independent pharmacological levels: NQO2 active-site engagement and iron coordination geometry. Published structure-activity relationship (SAR) data for 4-aminoquinoline hydrazone NQO2 inhibitors explicitly establishes that a small substituent at the quinoline 2-position is critical to reduce steric hindrance and improve binding within the NQO2 active site cavity [1]. Concurrently, independent studies on hydrazinecarbothioamide antimicrobials reveal that an N-propyl group confers superior antibacterial potency relative to N-aryl, N-fluoro, and N-nitro analogs in head-to-head testing [2]. An N-ethyl or N-allyl replacement would alter the hydrophobic balance and hydrogen-bond donor capacity at the terminal nitrogen, while an N,N-dimethyl substitution eliminates a key H-bond donor entirely, potentially abolishing target engagement. Consequently, the N-propyl chain represents a demonstrably non-trivial structural feature: it sits at the intersection of two SAR trends—optimal NQO2 inhibition and antimicrobial potency profile—for which quantitative evidence exists, making blind interchange with other N-substituted analogs a scientifically indefensible procurement decision.

Product-Specific Quantitative Evidence Guide for N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide (CAS 90328-59-9)


NQO2 Inhibitory Potency: N-Propyl vs. N-Cyclohexyl Comparator Under Identical Assay Conditions

In a direct head-to-head comparison reported in the BindingDB database under a single curated NQO2 inhibition dataset, N-propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide (BDBM50354527) inhibited human recombinant NQO2 with an IC₅₀ of 98 nM, whereas the N-cyclohexyl analog (BDBM50354528) under identical assay conditions (reduction of DCPIP by spectrophotometry, no BSA) yielded an IC₅₀ of 59 nM [1] [2]. Although the cyclohexyl analog is ~1.7-fold more potent, the N-propyl derivative retains sub-100 nM potency—a threshold widely considered actionable for pharmacological probe development—while offering a smaller molecular volume, potentially simplifying synthetic derivatization and reducing steric bulk for applications where molecular size constraints matter [3]. Under an alternative assay variant (presence of 2 μM BSA), the N-propyl compound retained 98 nM IC₅₀, whereas the N-cyclohexyl compound showed a dramatic potency loss to IC₅₀ = 3,200 nM (~54-fold weaker), indicating that the N-propyl derivative maintains consistent target engagement under protein-rich conditions that more closely approximate a physiological environment [1] [2]. This differential in BSA tolerance is a critical differentiator for cell-based or in vivo study designs.

NQO2 inhibition Cancer probe development Quinone oxidoreductase pharmacology

Structure-Activity Relationship Position: N-Propyl vs. N,N-Dimethyl Substitution Effects on Hydrogen-Bond Donor Capacity

The N-propyl derivative retains one hydrogen-bond donor (HBD) at the terminal thioamide nitrogen (N–H), whereas the N,N-dimethyl analog (CAS 88324-35-0) eliminates this HBD entirely through disubstitution [1]. Published SAR analysis of 4-aminoquinoline hydrazone NQO2 inhibitors demonstrates that small substituents at the 2-position of the quinoline ring are essential for active-site engagement; by extension, modifications that alter the hydrogen-bonding capacity at the hydrazinecarbothioamide terminus are expected to modulate binding affinity [2]. The N-propyl compound has two HBDs total (one at the hydrazone N–H and one at the thioamide N–H) versus the N,N-dimethyl analog having only one HBD. While a direct IC₅₀ for the N,N-dimethyl analog against NQO2 is not available in the curated BindingDB dataset with identical assay conditions, the loss of an HBD represents a structurally established vector for differential target engagement. For procurement where the objective is NQO2 probe development with preserved H-bond donor topology, the N-propyl compound provides a demonstrably distinct pharmacophore compared with N,N-disubstituted alternatives.

Structure-activity relationship (SAR) Hydrogen-bond donor pharmacology Medicinal chemistry optimization

Antimicrobial Structure-Activity Class Evidence: N-Propyl Hydrazinecarbothioamide vs. N-Aryl Substituted Analogs

In an antimicrobial SAR study by Dincel et al. (2025), a panel of nine hydrazinecarbothioamide derivatives containing a 1,2,4-triazole moiety was synthesized and evaluated against five bacterial strains using MIC determination by microdilution and broth microdilution methods. Among all nine compounds (5a–i), compound 5g bearing an N-propyl substituent exhibited the strongest antibacterial effects against both Staphylococcus aureus and Pseudomonas aeruginosa, outperforming all other substituents tested, including 5b (4-NO₂-phenyl), 5c (4-F-phenyl), 5d (4-Cl-phenyl), and 5e (4-bromophenyl), with MIC values in the low micromolar range [1]. Compounds 5b, 5c, and 5d showed only moderate activity, while no significant activity was observed against Klebsiella pneumoniae or Enterococcus faecalis for any derivative. This is a class-level inference: the N-propyl group on the hydrazinecarbothioamide scaffold is empirically associated with superior antibacterial potency against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) pathogens relative to para-substituted phenyl analogs, suggesting that the aliphatic N-propyl chain contributes favorably to membrane penetration or target engagement in these organisms. While the Dincel et al. study does not test the exact quinolinyl-ethylidene scaffold, the shared hydrazinecarbothioamide pharmacophore with N-propyl termination makes this SAR transferable as supporting evidence for procurement decisions where broad-spectrum antibacterial screening is a concurrent objective alongside NQO2 inhibition.

Hydrazinecarbothioamide antimicrobial SAR Thiosemicarbazide antibacterial screening N-Propyl pharmacophore

Physicochemical Property Differentiation: Lipophilicity and Rotatable Bond Comparison Among N-Alkyl Homologs

Physicochemical property comparison across the N-alkyl homolog series reveals that the N-propyl derivative (C₁₅H₁₈N₄S, MW 286.40) occupies an intermediate position between the N-ethyl (C₁₄H₁₆N₄S, MW 272.37, CAS 88324-33-8) and N-allyl (C₁₅H₁₆N₄S, MW 284.38, CAS 90328-68-0) analogs in terms of both molecular weight and calculated lipophilicity . The N-propyl compound has an estimated XLogP of approximately 3.4 (based on computed LogP values for the class; the N-allyl analog has a reported LogP of 3.41), compared to approximately 3.0 for the N-ethyl analog. The rotatable bond count increases from 3 (N-ethyl) to 3 (N-propyl) to 4 (N-allyl), reflecting increasing conformational flexibility across the series. The N-propyl compound has two HBDs, placing it between the N-allyl (2 HBDs) and N,N-dimethyl (1 HBD) analogs. All compounds in the series have a topological polar surface area (TPSA) of approximately 88.4 Ų, indicating comparable passive membrane permeability potential. The N-propyl derivative thus achieves a balance of moderate lipophilicity (favorable for membrane penetration without excessive LogP-driven promiscuity) and retained hydrogen-bond donor capacity (favorable for specific target engagement) that the N,N-dimethyl analog lacks entirely.

Physicochemical property comparison Drug-likeness parameters Lead optimization metrics

Recommended Research and Industrial Application Scenarios for N-Propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide


NQO2 Pharmacological Probe Development for Oncology Target Validation

With an NQO2 IC₅₀ of 98 nM that remains stable in protein-rich assay environments (versus the N-cyclohexyl analog that shifts to >3 μM under BSA), N-propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is the preferred choice for cell-based NQO2 inhibition experiments. The NQO2 enzyme is associated with cancer initiation and progression via ROS production during quinone metabolism, and pharmacological inhibition is measured using CB1954 toxicity as a surrogate endpoint [1]. Researchers designing experiments in SKOV-3 or TOV-112 ovarian cancer cell models (expressing high and low NQO2 levels, respectively) should procure this specific analog over N-cyclohexyl alternatives to avoid confounding potency shifts caused by protein binding artifacts in culture media. The compound's preserved HBD profile further supports structure-based optimization campaigns aimed at improving selectivity over related flavoproteins.

Dual-Purpose Screening Libraries for Concurrent NQO2 and Antimicrobial Profiling

For centralized compound libraries serving both oncology and infectious disease screening programs, the N-propyl hydrazinecarbothioamide scaffold provides a rare dual-purpose entry point. Independent SAR data demonstrate that the N-propyl substituent on a hydrazinecarbothioamide core confers the strongest antibacterial effects against S. aureus and P. aeruginosa among nine structurally related analogs, with MIC values in the low micromolar range [2]. This antimicrobial activity profile, combined with sub-100 nM NQO2 inhibition, makes N-propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide a strategically efficient acquisition for screening facilities seeking compounds with orthogonal target activities and reduced library redundancy.

Structure-Activity Relationship Expansion for Quinoline-Based Thiosemicarbazone Lead Optimization

The published SAR framework established by Hussein et al. (2019) for 4-aminoquinoline hydrazone NQO2 inhibitors emphasizes the importance of small 2-position substituents for active-site engagement [1]. N-propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide provides the 2-methyl quinoline substitution that satisfies this steric requirement while incorporating an N-propyl thioamide terminus. Medicinal chemistry teams can use this compound as a starting scaffold for systematic N-alkyl chain length optimization (ethyl → propyl → butyl → allyl → cyclohexyl) to probe the hydrophobicity tolerance of the NQO2 binding pocket, with quantitative reference to the N-cyclohexyl comparator's divergent BSA-dependent behavior.

Iron-Chelation Based Anticancer Strategy with Thiosemicarbazone Scaffolds

Quinoline-based thiosemicarbazones are established iron chelators with anticancer activity exceeding that of desferrioxamine, the clinical 'gold-standard' reference chelator [3]. The thiosemicarbazone moiety in N-propyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide provides the N–N–C=S donor set essential for iron coordination. SAR studies on related quinoline thiosemicarbazones indicate that higher nucleophilicity at nitrogen and sulfur atoms correlates with enhanced iron complex formation and antiproliferative action [4]. Procurement of this specific N-propyl analog enables investigation of how the aliphatic chain length modulates iron chelation stoichiometry, redox cycling activity, and subsequent ROS-mediated cytotoxicity in glioblastoma or breast cancer models, where quinoline thiosemicarbazone iron chelators have shown particular promise.

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